3-Acetamido-5-(trifluoromethyl)benzoic acid

Description

IUPAC Nomenclature and Structural Representation

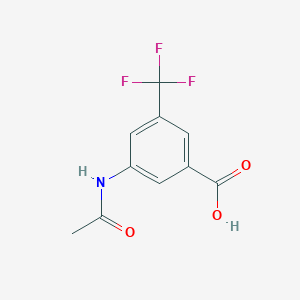

The IUPAC name for this compound is 3-(acetylamino)-5-(trifluoromethyl)benzoic acid . Its structure consists of a benzene ring with the following substituents:

- Carboxylic acid group (-COOH) : Positioned at the para position relative to the acetamido group.

- Acetamido group (-NHCOCH₃) : Attached to the 3rd carbon of the benzene ring, introducing a hydrogen-bond donor (amino) and a hydrogen-bond acceptor (carbonyl).

- Trifluoromethyl group (-CF₃) : Located at the 5th carbon, enhancing electron-withdrawing effects and increasing molecular lipophilicity.

The substituents are arranged in a meta configuration relative to the carboxylic acid group.

| Structural Element | Position | Functional Group |

|---|---|---|

| Benzene ring | Core | Aromatic system |

| Carboxylic acid | 1st carbon | -COOH |

| Acetamido group | 3rd carbon | -NHCOCH₃ |

| Trifluoromethyl group | 5th carbon | -CF₃ |

Table 1: Key structural components of 3-acetamido-5-(trifluoromethyl)benzoic acid .

CAS Registry Number and Alternative Designations

The compound is officially registered under the CAS number 500590-51-2 . Common synonyms include:

- 3-acetamido-5-(trifluoromethyl)benzoic acid

- 3-(Acetylamino)-5-(trifluoromethyl)benzoic acid

- 5-(Trifluoromethyl)-3-acetamidobenzoic acid

These designations emphasize the substituents’ positions and functional groups.

| Parameter | Value |

|---|---|

| CAS Registry Number | 500590-51-2 |

| IUPAC Name | 3-(acetylamino)-5-(trifluoromethyl)benzoic acid |

| Common Synonyms | 3-acetamido-5-(trifluoromethyl)benzoic acid |

Table 2: Nomenclatural identifiers for 3-acetamido-5-(trifluoromethyl)benzoic acid .

Molecular Formula and Weight Analysis

The molecular formula of 3-acetamido-5-(trifluoromethyl)benzoic acid is C₁₀H₈F₃NO₃ , with a molecular weight of 247.17 g/mol . This calculation derives from the atomic weights of its constituent elements:

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Contribution to Molecular Weight |

|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 |

| Hydrogen | H | 1.008 | 8 | 8.064 |

| Fluorine | F | 19.00 | 3 | 57.00 |

| Nitrogen | N | 14.01 | 1 | 14.01 |

| Oxygen | O | 16.00 | 3 | 48.00 |

| Total | 247.17 |

Table 3: Molecular weight breakdown of C₁₀H₈F₃NO₃ .

Properties

IUPAC Name |

3-acetamido-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c1-5(15)14-8-3-6(9(16)17)2-7(4-8)10(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGUKMUUDSGPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-(trifluoromethyl)benzoic acid typically involves the acylation of 3-amino-5-(trifluoromethyl)benzoic acid. One common method includes the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-Acetamido-5-(trifluoromethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-acetamido-5-(trifluoromethyl)benzoic acid derivatives.

Reduction: Formation of 3-amino-5-(trifluoromethyl)benzoic acid.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Anti-Cancer Research

3-Acetamido-5-(trifluoromethyl)benzoic acid and its analogs have shown promise in cancer research. Studies indicate that compounds with similar structures can inhibit key pathways involved in cancer progression. For instance, benzoic acid derivatives have been investigated for their ability to block STAT3 activation in tyrosine kinase inhibitor-resistant chronic myeloid leukemia cell lines. This suggests that 3-acetamido-5-(trifluoromethyl)benzoic acid may serve as a lead compound for developing new cancer therapies targeting resistant cell lines .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that related compounds exhibit moderate activity against various pathogens, including bacteria such as Escherichia coli and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values obtained from studies highlight the efficacy of these compounds, indicating that 3-acetamido-5-(trifluoromethyl)benzoic acid could be explored further for its antimicrobial applications .

Material Science Applications

The unique properties of 3-acetamido-5-(trifluoromethyl)benzoic acid also make it suitable for applications in materials science. Its ability to undergo functionalization allows it to be integrated into polymer matrices or used as a precursor in the synthesis of advanced materials with specific properties.

Interaction Studies

Preliminary interaction studies have been conducted to understand the mechanisms by which 3-acetamido-5-(trifluoromethyl)benzoic acid influences biological systems. These studies suggest that it may interact with various enzymes and receptors, potentially modulating pathways related to inflammation and cancer .

Mechanism of Action

The mechanism of action of 3-Acetamido-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3,5-Bis(trifluoromethyl)benzoic acid: Similar structure but lacks the acetamido group.

3-Acetamido-4-(trifluoromethyl)benzoic acid: Positional isomer with the trifluoromethyl group at the 4-position.

3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with an amino group instead of an acetamido group.

Uniqueness

3-Acetamido-5-(trifluoromethyl)benzoic acid is unique due to the presence of both acetamido and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry .

Biological Activity

3-Acetamido-5-(trifluoromethyl)benzoic acid (CAS No. 500590-51-2) is a synthetic compound that has garnered attention for its potential biological activities. Its unique chemical structure, featuring a trifluoromethyl group and an acetamido moiety, positions it as a promising candidate for various therapeutic applications, particularly in oncology and inflammation.

The biological activity of 3-acetamido-5-(trifluoromethyl)benzoic acid is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes and receptors, leading to various biological effects, including:

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

A series of studies have evaluated the anticancer properties of 3-acetamido-5-(trifluoromethyl)benzoic acid against various cancer cell lines. The findings are summarized in the table below:

| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| 3-Acetamido-5-(trifluoromethyl)benzoic acid | MCF-7 | 39.80 | Induction of apoptosis |

| Similar derivative 1 | HeLa | 15.48 | Cell cycle arrest in G2/M phase |

| Similar derivative 2 | Hep3B | 23.00 | Inhibition of alpha-fetoprotein secretion |

These results indicate that the compound exhibits significant cytotoxic effects, making it a candidate for further development in cancer therapy.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH assay. The results showed that it exhibited an IC50 value of , which, while higher than standard antioxidants like Trolox (IC50 = ), still indicates potential for reducing oxidative stress.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives related to 3-acetamido-5-(trifluoromethyl)benzoic acid:

- Cytotoxicity Assessments : Various derivatives were synthesized and tested against cancer cell lines, revealing variable cytotoxicity with some achieving IC50 values below .

- Cell Cycle Analysis : Flow cytometry analysis indicated that certain derivatives could induce cell cycle arrest at the G2/M phase, similar to known chemotherapeutics like doxorubicin.

- Apoptosis Induction : Mechanistic studies demonstrated that these compounds could trigger apoptotic pathways in cancer cells through increased expression of pro-apoptotic factors.

Comparative Analysis with Similar Compounds

To provide context for its activity, a comparison with similar compounds is useful:

| Compound | Anticancer Activity | Mechanism |

|---|---|---|

| 3-Acetamido-5-(trifluoromethyl)benzoic acid | Induces apoptosis | COX inhibition |

| 5-(hydroxymethyl)-4H-furo[3,2-b]indole | Anticancer | Inhibition of cell proliferation |

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | Selective COX-1 inhibitor | Anti-inflammatory |

This comparative analysis highlights the unique attributes of 3-acetamido-5-(trifluoromethyl)benzoic acid within its chemical class.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Acetamido-5-(trifluoromethyl)benzoic acid, and how can reaction efficiency be optimized?

Answer:

- Multi-step synthesis : Begin with trifluoromethyl-substituted benzoic acid derivatives (e.g., 3,5-bis(trifluoromethyl)benzoic acid, ) as precursors. Introduce the acetamido group via acetylation under anhydrous conditions using acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., DMF).

- Optimization : Use Response Surface Methodology (RSM) to model reaction parameters (temperature, stoichiometry, catalyst loading) for maximum yield .

- Purification : Employ recrystallization from ethanol or column chromatography with silica gel (eluent: ethyl acetate/hexane). Monitor purity via HPLC or TLC.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm acetamido group integration (~2.0 ppm for CH₃) and trifluoromethyl resonance in ¹⁹F NMR (~-60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for benzoic acid and acetamido groups).

- X-ray Diffraction (XRD) : For crystalline samples, use SHELX for structure refinement and Mercury for visualizing hydrogen-bonding networks .

Advanced: How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding patterns or conformational flexibility?

Answer:

- Structure Solution : Refine XRD data using SHELXL to model anisotropic displacement parameters and hydrogen atom positions .

- Hydrogen Bond Analysis : Utilize Mercury’s "Packing Feature" tool to quantify intermolecular interactions (e.g., O–H···O or N–H···O bonds) and assess crystal stability .

- Conformational Studies : Compare experimental bond angles/torsions with DFT-optimized geometries to identify steric effects from the trifluoromethyl group.

Advanced: How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Answer:

- Experimental Validation : Perform solubility titrations in solvents of varying polarity (e.g., water, ethanol, DCM) at controlled temperatures. Use UV-Vis spectroscopy to quantify saturation points.

- Theoretical Insights : Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity and hydrogen-bonding capacity. Reference structural analogs (e.g., 3,5-bis(trifluoromethyl)benzoic acid, which has good solubility in ethanol/DMF ).

- Data Reconciliation : Consider kinetic vs. thermodynamic solubility and the role of crystallinity (amorphous vs. crystalline forms) in discrepancies.

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps, identifying reactive sites (e.g., electron-deficient positions due to the trifluoromethyl group) .

- Transition State Modeling : Simulate reaction pathways for acetamido group hydrolysis or trifluoromethyl displacement using QM/MM methods.

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates).

Advanced: How can stability studies under varying pH and temperature conditions inform storage and handling protocols?

Answer:

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 25–60°C) and monitor decomposition via HPLC. The benzoic acid moiety is prone to decarboxylation under strongly acidic/basic conditions .

- Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition thresholds. Store at ≤4°C in inert atmospheres to prevent oxidation .

- Light Sensitivity : Assess photostability under UV/visible light; use amber vials if degradation is observed.

Advanced: What strategies resolve discrepancies between experimental and computational vibrational spectra?

Answer:

- Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to DFT-calculated IR frequencies to match experimental peaks .

- Isotopic Substitution : Synthesize deuterated analogs (e.g., CD₃ for acetamido CH₃) to isolate specific vibrational modes.

- Mode Assignment : Use VEDA software to deconvolute coupled vibrations (e.g., C=O stretching vs. N–H bending).

Advanced: How do steric effects from the trifluoromethyl group influence regioselectivity in derivatization reactions?

Answer:

- Steric Maps : Generate steric hindrance maps (e.g., using PyMol) to visualize spatial constraints around the trifluoromethyl group.

- Experimental Probes : Compare reaction outcomes (e.g., esterification at the para vs. meta position) with/without bulky substituents.

- Kinetic Profiling : Use stopped-flow NMR to measure reaction rates for competing pathways (e.g., acetamido vs. trifluoromethyl group reactivity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.